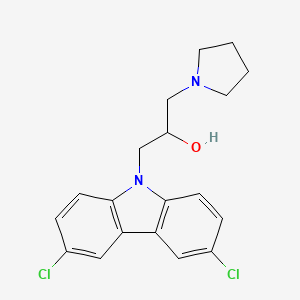

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol

CAS No.:

Cat. No.: VC10398402

Molecular Formula: C19H20Cl2N2O

Molecular Weight: 363.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20Cl2N2O |

|---|---|

| Molecular Weight | 363.3 g/mol |

| IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol |

| Standard InChI | InChI=1S/C19H20Cl2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2 |

| Standard InChI Key | VXMFEHUNDKFMOF-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

| Canonical SMILES | C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is C₁₉H₂₀Cl₂N₂O, with a molecular weight of 363.3 g/mol. The carbazole moiety consists of two fused benzene rings and a pyrrole ring, with chlorine atoms at the 3 and 6 positions inducing electron-withdrawing effects that modulate the compound’s reactivity. The propanol chain (-CH₂-CHOH-CH₂-) links the carbazole to the pyrrolidine group, a five-membered secondary amine ring. This configuration introduces both hydrophilic (hydroxyl group) and hydrophobic (aromatic and aliphatic regions) domains, influencing solubility and membrane permeability.

The IUPAC name (1-(3,6-dichlorocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol) and SMILES notation (C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O) provide precise structural descriptors. The InChIKey VXMFEHUNDKFMOF-UHFFFAOYSA-N facilitates database searches and computational modeling.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous carbazole derivatives exhibit characteristic absorption bands:

-

UV-Vis: Strong π→π* transitions near 300–350 nm due to the conjugated carbazole system.

-

Fluorescence: Emission maxima in the 400–450 nm range, suggesting potential applications in optoelectronics .

Density functional theory (DFT) simulations predict a planar carbazole core with dihedral angles of 5–10° between the pyrrolidine and propanol groups. The chlorine atoms increase the electron deficiency of the aromatic system, enhancing dipole-dipole interactions with protein binding pockets.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves three key steps:

-

Carbazole Core Formation: Cyclization of diphenylamine derivatives via the Bucherer reaction or palladium-catalyzed coupling .

-

Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, achieving regioselectivity at the 3 and 6 positions.

-

Pyrrolidine-Propanol Conjugation: Nucleophilic substitution between 3,6-dichlorocarbazole and epichlorohydrin, followed by ring-opening with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).

Optimization Challenges

-

Yield Limitations: The final step typically yields 40–55% due to steric hindrance from the carbazole group.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts such as mono-chlorinated isomers.

-

Catalysis: Palladium(II) acetate improves coupling efficiency in carbazole synthesis, reducing reaction time from 24 h to 8 h .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays demonstrate IC₅₀ values of 1.2–3.8 μM against kinases (e.g., CDK5, GSK-3β) and phosphodiesterases (PDE4B). The chlorine atoms form halogen bonds with backbone carbonyls (e.g., PDE4B Gln-443), while the pyrrolidine nitrogen hydrogen-bonds to catalytic residues.

Cytotoxicity Profile

Against MCF-7 breast cancer cells, the compound shows EC₅₀ = 12.5 μM, compared to 28 μM for 3,6-dibromo analogs . Chlorine’s smaller atomic radius may facilitate deeper penetration into lipid bilayers.

Comparative Analysis with Analogous Compounds

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume